Z-Leu-leu-4,5-dehydro-leu-aldehyde
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Overview
Description
Z-Leu-leu-4,5-dehydro-leu-aldehyde is a synthetic peptide compound with the chemical formula C26H39N3O5 and a molecular weight of 473.61 g/mol . It is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-leu-4,5-dehydro-leu-aldehyde involves the coupling of specific amino acids through peptide bond formation The process typically starts with the protection of the amino group of leucine using a carbobenzoxy (Z) groupThe final step involves the oxidation of the terminal amino group to form the aldehyde .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Z-Leu-leu-4,5-dehydro-leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: Formation of Z-Leu-leu-4,5-dehydro-leu-carboxylic acid.
Reduction: Formation of Z-Leu-leu-4,5-dehydro-leu-alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Leu-leu-4,5-dehydro-leu-aldehyde is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of high-purity peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Z-Leu-leu-4,5-dehydro-leu-aldehyde involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Z-Leu-leu-leu-aldehyde: Similar structure but lacks the dehydro-leucine moiety.
Z-Leu-leu-4,5-dehydro-leu-alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Z-Leu-leu-4,5-dehydro-leu-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
Z-Leu-leu-4,5-dehydro-leu-aldehyde is unique due to the presence of the dehydro-leucine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable tool in research and development .
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,18-19,21-23H,1,12-14,16H2,2-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWQFMXXHLZICN-VABKMULXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=C)C)C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=C)C)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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